(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol
Description
Properties
IUPAC Name |
(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9(13)8-5-3-2-4-6-8/h2-6,9,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOQZCFXVZTJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. These compounds interact with various targets, including enzymes and proteins, involved in the life cycle of these pathogens.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen. This interaction can lead to changes in the target’s function, inhibiting its role in the pathogen’s life cycle.
Biological Activity
Overview
The compound (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol , also known as [3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol , has garnered attention in medicinal chemistry due to its diverse biological activities. It belongs to the class of 1,2,4-oxadiazole derivatives , which are recognized for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 916766-84-2 |
| IUPAC Name | [3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol |
| SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)CO |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to act as a selective inhibitor of certain enzymes, including human carbonic anhydrase isoforms. This inhibition is significant in cancer therapy as it can disrupt metabolic pathways essential for tumor growth .
- Receptor Binding : It may also interact with specific receptors involved in cellular signaling pathways, leading to altered cellular responses .
- Biochemical Pathways : The compound affects various biochemical pathways by modulating enzyme activity and receptor interactions, which can result in antibacterial and anticancer effects .
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol:
- Antibacterial Effects : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, it showed effective inhibition zones in various bacterial strains tested through minimum inhibitory concentration (MIC) assays .
Anticancer Activity
The anticancer potential of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol has been explored in several studies:
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves disrupting cellular processes critical for cancer cell survival .
- Structure-Activity Relationship (SAR) : Investigations into the SAR reveal that modifications on the phenyl ring significantly influence the anticancer activity. For example, substituents that enhance electron density on the ring tend to increase cytotoxicity against certain cancer cell lines .
Study 1: Antimicrobial Evaluation
A study conducted on a series of oxadiazole derivatives demonstrated that (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Study 2: Anticancer Properties
In another research effort focusing on various 1,2,4-oxadiazole derivatives, it was found that compounds similar to (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol had IC50 values less than 10 µM against breast cancer cell lines. This suggests a promising therapeutic index for further development in cancer treatment .
Scientific Research Applications
Overview
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. This compound has garnered attention due to its diverse applications in medicinal chemistry, material science, and biological research. Its unique structural features allow for significant exploration in various scientific fields.
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its biological activities:
- Antimicrobial Properties : Research indicates that derivatives of this compound possess antibacterial and antiviral activities. For instance, studies have shown promising results against various pathogens, suggesting its application in developing new antibiotics .
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit specific enzymes involved in cancer progression . For example, one study reported that certain derivatives exhibited over 90% inhibition against breast cancer cell lines .
The biological mechanisms of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol include:
- Enzyme Inhibition : It can modulate the activity of enzymes linked to inflammation and cancer.
- Receptor Interactions : The compound interacts with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Industrial Applications
In industry, (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol is utilized for:
- Material Development : The compound is explored for creating new materials with specific properties such as high-energy materials and polymers with unique mechanical characteristics .
Case Studies
Several case studies highlight the efficacy of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol:
- A study published in MDPI demonstrated that derivatives showed significant anticancer activity across multiple cell lines including breast and melanoma cancers .
- Another research initiative focused on enzyme inhibition mechanisms revealed that modifications to the oxadiazole ring enhanced biological activity against specific targets involved in metabolic pathways related to inflammation and cancer .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparison with key analogs:
Key Observations :
- Electronic Effects : Methoxymethyl groups introduce electron-donating oxygen, improving solubility and hydrogen-bonding capacity .
- Biological Relevance : Phenyl-substituted analogs are prioritized in drug discovery due to aromatic interactions with biological targets .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
Preparation Methods
Cyclization via Amidoxime and Carboxylic Acid Derivatives
Starting Materials: A carboxylic acid derivative (often benzaldehyde-derived intermediates) and an amidoxime.
Reaction Conditions: The amidoxime reacts with the carboxylic acid under dehydrating conditions, typically employing dehydrating agents such as carbonyl diimidazole (CDI) in an aprotic solvent like toluene.
-
- Initially, benzaldehyde is reacted with malonic acid in the presence of a catalytic amount of piperidine at elevated temperature (~110°C) to yield cinnamic acid or related intermediates.
- The intermediate carboxylic acid is then cyclized with amidoxime in the presence of CDI to form the 1,2,4-oxadiazole ring, yielding (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol.
Temperature and Solvent: Reactions are typically conducted around 110°C in toluene or similar solvents to facilitate cyclization and dehydration.
Yields and Purification: While exact yields vary, purification is usually done via recrystallization or chromatographic techniques to ensure high purity.
Alternative Methods
- Some protocols suggest direct condensation of benzaldehyde derivatives with amidoximes under dehydrating conditions without isolating intermediates, but these are less documented.
Industrial Production Considerations
Industrial scale-up of laboratory synthesis involves optimizing reaction parameters such as temperature, pressure, solvent volume, and reagent stoichiometry to maximize yield and purity.
Purification at scale may involve crystallization, solvent extraction, and chromatographic methods tailored to remove side products and unreacted starting materials.
Safety measures must be in place due to the compound’s irritant properties and potential hazards when handling dehydrating agents and solvents.
Data Summary Table of Preparation Methods
| Step | Reactants | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|---|
| 1 | Benzaldehyde + Malonic acid | Piperidine (catalytic) | ~110 | None or minimal solvent | Forms cinnamic acid intermediate |
| 2 | Cinnamic acid + Amidoxime | Carbonyl diimidazole (CDI) | ~110 | Toluene | Cyclization to 1,2,4-oxadiazole ring |
| 3 | Purification | Recrystallization/Chromatography | Ambient | Various | To isolate pure (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanol |
Research Findings and Notes
The key step in the synthesis is the formation of the oxadiazole ring via cyclodehydration between amidoxime and carboxylic acid derivatives.
The presence of the methyl substituent at the 3-position on the oxadiazole ring is typically introduced via the amidoxime precursor, which is methyl-substituted.
The phenylmethanol moiety is either introduced via the benzaldehyde derivative or through subsequent functional group transformations.
The reaction conditions require careful control to avoid side reactions such as over-dehydration or polymerization.
Industrial methods are largely adaptations of the laboratory-scale protocols, focusing on reaction efficiency and safety.
Additional Practical Considerations
Solubility and Handling: The compound has moderate solubility in organic solvents; stock solutions are prepared in solvents like DMSO, PEG300, or Tween 80 mixtures for biological applications.
Safety: The compound can cause skin irritation and should be handled with appropriate personal protective equipment. Avoid exposure to strong oxidizing agents and acids during synthesis and handling.
Q & A
Basic Question
- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent oxidation or hydrolysis .
- Stability Testing : Monitor degradation via HPLC every 6 months; acidic/basic conditions accelerate decomposition, requiring neutral pH buffers during biological assays .
What experimental design considerations are critical for reproducibility?
Advanced Question
- Sample Purity : Use ≥95% pure compound (verified by HPLC) to avoid confounding bioactivity results .
- Degradation Control : Avoid prolonged exposure to light/moisture; use amber vials and desiccants .
- Negative Controls : Include oxadiazole-free assays to isolate background effects, especially in enzymatic studies .
Note : Evidence from HSI data studies highlights that organic compound degradation during long experiments (e.g., 9-hour assays) can skew results. Implement real-time monitoring or cooling systems to stabilize samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
